molecular formula C18H22N2O4S2 B2715062 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1396674-56-8

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2715062
CAS No.: 1396674-56-8
M. Wt: 394.5
InChI Key: LCELANQCMKYSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropyl and thiophene intermediates, followed by their coupling with a benzamide derivative. Key steps may include:

    Formation of the cyclopropyl intermediate: This can be achieved through cyclopropanation reactions.

    Introduction of the thiophene ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Coupling with benzamide: The final step involves the formation of the benzamide linkage, possibly through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-purity reagents.
  • Optimization of temperature, pressure, and solvent conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide: Lacks the cyclopropyl and thiophene groups.

    N-(2-cyclopropyl-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide: Lacks the thiophene group.

    N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the dimethylsulfamoyl group.

Uniqueness

The presence of the cyclopropyl, thiophene, and dimethylsulfamoyl groups in N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide makes it unique compared to similar compounds. These functional groups may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, mechanism of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described with the following molecular characteristics:

PropertyValue
Molecular Formula C18H21N3O4S
Molecular Weight 373.44 g/mol
IUPAC Name This compound
CAS Number 1396766-53-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Synthesis begins with cyclopropyl ketones and thiophene derivatives.
  • Reactions : The intermediates undergo aldol condensation, cyclization, and amide formation.
  • Purification : Final products are purified using recrystallization and chromatography techniques .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, comparable to established antibiotics such as isoniazid and ciprofloxacin .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In studies targeting Plasmodium falciparum (the causative agent of malaria), certain derivatives have shown promising results in inhibiting parasite growth. The structure-activity relationship analysis suggests that modifications in the thiophene or cyclopropyl moieties can enhance biological efficacy against protozoan parasites .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial metabolism.
  • Receptor Interaction : It can bind to receptors involved in signaling pathways, modulating cellular responses.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this class of compounds. Key findings include:

  • Cyclopropyl Group : This moiety contributes to the rigidity and steric effects, which are important for receptor binding.
  • Thiophene Ring : Enhances lipophilicity and may facilitate membrane penetration.
  • Sulfamoyl Group : Plays a role in increasing solubility and improving pharmacokinetic properties .

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of benzamide derivatives were tested against various pathogens, revealing that modifications at the thiophene position significantly increased antibacterial activity compared to standard drugs .
  • Evaluation Against Malaria :
    Compounds structurally similar to N-(2-cyclopropyl...) were screened for activity against resistant strains of P. falciparum, demonstrating effective inhibition at low micromolar concentrations .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-20(2)26(23,24)15-9-5-13(6-10-15)17(21)19-12-18(22,14-7-8-14)16-4-3-11-25-16/h3-6,9-11,14,22H,7-8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCELANQCMKYSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.